
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-4-methylphenylamine with a suitable alkylating agent, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
科学的研究の応用
Chemistry: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used in assays to investigate enzyme kinetics and binding affinities .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in esterification or hydrolysis reactions. The chloro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins .
類似化合物との比較
Methyl 3-amino-2-chloro-4-methylphenylpropanoate: Similar structure but different substitution pattern on the aromatic ring.
Ethyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-(4-chloro-2-methylphenyl)propanoate: Similar structure with different positions of the chloro and methyl groups on the aromatic ring.
Uniqueness: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an amino group and a chloro-substituted aromatic ring provides a versatile platform for further chemical modifications .
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 |
InChIキー |
HVJJAGLAOGURHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


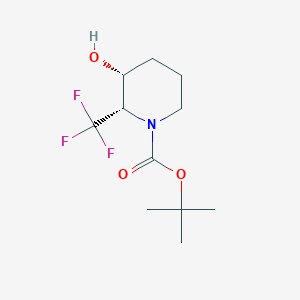
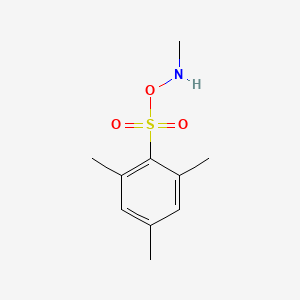
![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
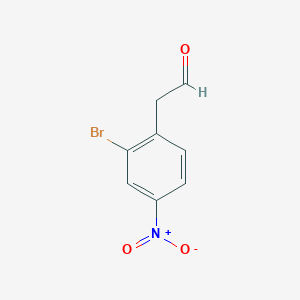
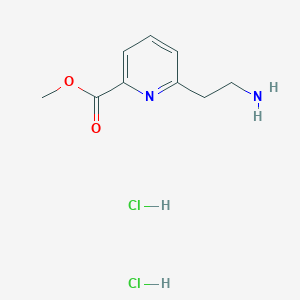
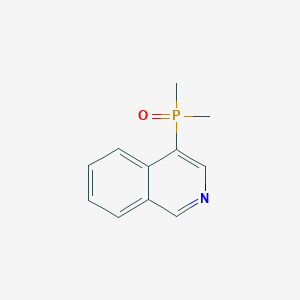


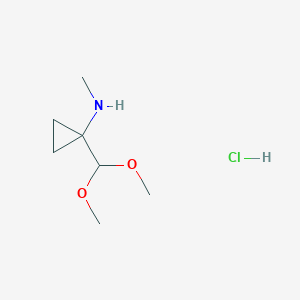
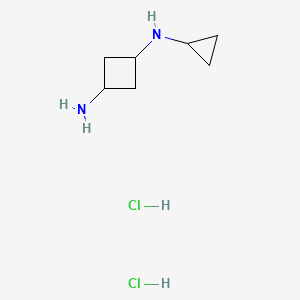
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)
![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)
